REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([C:13]=2[C:15]2[CH:32]=[CH:31][C:30]4[C:29]5[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=5)[C:23]5[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=5)[C:17]=4[CH:16]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[Br:33]N1C(=O)CCC1=O.S([O-])([O-])(=O)=S.[Na+].[Na+]>II.C1COCC1>[Br:33][C:6]1[C:5]2[C:14](=[CH:1][CH:2]=[CH:3][CH:4]=2)[C:13]([C:15]2[CH:32]=[CH:31][C:30]3[C:29]4[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=4)[C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[C:17]=3[CH:16]=2)=[C:12]2[C:7]=1[CH:8]=[CH:9][CH:10]=[CH:11]2 |f:2.3.4|
|
Name
|
2-(anthracen-9-yl)triphenylene
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C1=CC=2C3=CC=CC=C3C3=CC=CC=C3C2C=C1
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
II
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by suction filtration
|
Type
|
WASH
|
Details
|
The obtained solid was washed with methanol and subsequently with heptane
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (solvent: toluene)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC=CC2=C(C2=CC=CC=C12)C1=CC=2C3=CC=CC=C3C3=CC=CC=C3C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |